Lipophilicity Modulation: XLogP3 Comparison vs. N-Ethyl-2-nitroaniline and 4-Methyl-2-nitroaniline
N-Ethyl-4-methyl-2-nitroaniline exhibits a computed XLogP3 value of 2.6 [1], which is 0.1 unit higher than N-ethyl-2-nitroaniline (XLogP3 = 2.5) [2] and effectively identical to 4-methyl-2-nitroaniline (experimental LogP ≈ 2.59) [3]. This demonstrates that the 4-methyl substituent compensates for the polarity-enhancing effect of the ortho-nitro group, yielding lipophilicity comparable to the simpler dye intermediate while preserving the processing advantages conferred by N-ethylation (lower melting point, enhanced organic solvent solubility).
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | N-Ethyl-2-nitroaniline: XLogP3 = 2.5; 4-Methyl-2-nitroaniline: LogP ≈ 2.59 |
| Quantified Difference | ΔXLogP₃ = +0.1 vs. N-ethyl-2-nitroaniline; ΔLogP ≈ +0.01 vs. 4-methyl-2-nitroaniline |
| Conditions | XLogP3 3.0 (PubChem); experimental LogP from Molbase database |
Why This Matters
Controlled lipophilicity within a narrow range (2.5–2.6) is critical for predicting solvent selection in azo coupling reactions and for estimating dye uptake and wash-fastness on hydrophobic textile fibers.
- [1] PubChem. (2026). N-ethyl-4-methyl-2-nitroaniline. XLogP3: 2.6. PubChem CID 14243605. View Source
- [2] PubChem. (2026). N-Ethyl-2-nitroaniline. XLogP3: 2.5. PubChem CID 84279. View Source
- [3] Molbase. (n.d.). 4-Methyl-2-nitroaniline (CAS 89-62-3). LogP: 2.5898. PSA: 71.84. View Source
